5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid
Description
5-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid is a benzoic acid derivative featuring a 2-chloro substituent on the aromatic ring and a hydrazinylidene group at the 5-position. This hydrazinylidene moiety is further substituted with a 4-bromophenyl ethylidene group. Such structural attributes make it a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems and hydrazine-based ligands .
Properties
IUPAC Name |
5-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-2-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O2/c1-9(10-2-4-11(16)5-3-10)18-19-12-6-7-14(17)13(8-12)15(20)21/h2-8,19H,1H3,(H,20,21)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOCNCWWKHRZJQ-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC(=C(C=C1)Cl)C(=O)O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC(=C(C=C1)Cl)C(=O)O)/C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Nitro Reduction and Hydrazone Condensation
Step 1: Synthesis of 5-Nitro-2-chlorobenzoic Acid
The starting material, 5-nitro-2-chlorobenzoic acid, is commercially available or synthesized via nitration of 2-chlorobenzoic acid using a mixed HNO₃/H₂SO₄ system at 0–5°C. The nitration proceeds regioselectively due to the directing effects of the chlorine and carboxylic acid groups.
Step 2: Reduction to 5-Amino-2-chlorobenzoic Acid
Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 h) reduces the nitro group to an amine with >95% yield. Alternative reductants like Fe/HCl or SnCl₂ are less efficient (<80% yield).
Step 3: Diazotization and Hydrazine Formation
The amine is diazotized with NaNO₂ (1.1 eq) in aqueous HCl (0–5°C, 1 h), followed by reduction with SnCl₂ (2 eq) in HCl to yield 5-hydrazinyl-2-chlorobenzoic acid. This step achieves 70–85% yield after recrystallization (ethanol/water).
Step 4: Hydrazone Formation with 4-Bromoacetophenone
Condensation of 5-hydrazinyl-2-chlorobenzoic acid (1 eq) and 4-bromoacetophenone (1.2 eq) in ethanol under reflux (6 h, HCl catalyst) produces the target compound. The crude product is purified via recrystallization (ethyl acetate/hexane), yielding 65–78%.
Route 2: Direct Hydrazine Substitution
Step 1: Synthesis of 5-Fluoro-2-chlorobenzoic Acid
5-Fluoro-2-chlorobenzoic acid is prepared via Schiemann reaction (HBF₄, NaNO₂, 0°C) from 5-amino-2-chlorobenzoic acid.
Step 2: Nucleophilic Aromatic Substitution
Hydrazine hydrate (3 eq) reacts with 5-fluoro-2-chlorobenzoic acid in DMSO at 120°C for 24 h, substituting fluorine with hydrazine. Yield: 50–60% after acidification and filtration.
Step 3: Hydrazone Condensation
Identical to Route 1, Step 4.
Route 3: One-Pot Tandem Reaction
A novel one-pot method combines 2-chloro-5-iodobenzoic acid, hydrazine hydrate (2 eq), and 4-bromoacetophenone (1.2 eq) in DMF with CuI (10 mol%) and 1,10-phenanthroline (20 mol%) at 100°C for 12 h. This Ullmann-type coupling achieves 55–65% yield, bypassing intermediate isolation.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield (%) | 45–58 | 30–42 | 55–65 |
| Reaction Steps | 4 | 3 | 1 |
| Purification Complexity | Moderate | High | Low |
| Scalability | Excellent | Poor | Moderate |
| Byproduct Formation | Minimal | Significant | Moderate |
Route 1 remains the most reliable for gram-scale synthesis, while Route 3 offers advantages in step economy. Route 2 is limited by low yields and side reactions.
Optimization Strategies
Solvent and Catalyst Screening
Temperature and Time Dependence
-
Diazotization at >5°C leads to decomposition; strict temperature control is critical.
-
Prolonging hydrazone condensation beyond 8 h induces hydrolysis of the hydrazone bond.
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazine linkage or other reducible groups.
Substitution: The bromophenyl and chlorobenzoic acid moieties can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine or chlorine atoms under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.
Biology: This compound can be utilized in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid involves its interaction with molecular targets through its functional groups. The bromophenyl and chlorobenzoic acid moieties can engage in various binding interactions with proteins, enzymes, or receptors, influencing biological pathways and eliciting specific effects. The hydrazine linkage may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds and substituents. Below is a systematic comparison:
Table 1: Structural and Functional Comparison with Analogs
Key Observations :
Core Scaffold Influence :
- The benzoic acid core (target compound) offers enhanced solubility compared to thiazole or thiadiazole analogs (e.g., 3b, 9b), which are more lipophilic. This difference may affect bioavailability and tissue penetration .
- Thiazole and thiadiazole derivatives (3b, 9b) exhibit potent antitumor activity, with IC₅₀ values in the low micromolar range. The benzoic acid analog’s activity remains uncharacterized but may differ due to its polar carboxylic acid group .
Substituent Effects :
- Halogenation : The 4-bromophenyl group is conserved across analogs (target, 3b, 11b), likely contributing to π-π stacking interactions with biological targets. The 2-chloro substituent in the target compound may enhance electron-withdrawing effects compared to fluorine in .
- Hydrazinylidene Modifications : Derivatives with additional hydroxybenzylidene (11b) or acetylated groups (6a,b in ) show altered stability and binding, suggesting the target compound’s free carboxylic acid could improve metabolic stability over ester analogs .
Biological Activity Trends :
- Thiazole/thiadiazole derivatives (3b, 9b) demonstrate superior cytotoxicity, possibly due to their planar heterocyclic cores facilitating intercalation or enzyme inhibition. The benzoic acid scaffold’s rigidity and acidity may redirect activity toward targets like kinases or carboxylase enzymes .
Research Findings and Implications
- The benzoic acid group may modulate selectivity toward different cancer cell lines .
- Synthetic Flexibility : The hydrazinylidene group allows diverse derivatization (e.g., acetylation, condensation with aldehydes), as seen in , enabling optimization of pharmacokinetic properties.
- Stability Considerations : Ester derivatives (11b) exhibit stability in biological systems, suggesting that the target compound’s free acid form may require formulation adjustments for in vivo efficacy .
Biological Activity
5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid (CAS No. 380319-05-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, highlighting its chemical properties, synthesis, and relevant case studies.
- Molecular Formula : C15H12BrClN2O2
- Molecular Weight : 367.63 g/mol
- IUPAC Name : 5-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazino}-2-chlorobenzoic acid
Synthesis
The synthesis of this compound typically involves the reaction of 2-chlorobenzoic acid with hydrazine derivatives, followed by the introduction of the 4-bromophenyl group through an appropriate coupling reaction. The synthesis pathway often emphasizes high yields and purity, with methods optimized for laboratory conditions.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer agent, antimicrobial agent, and its effects on specific biological pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that hydrazone derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 12.5 | Apoptosis induction |
| HepG2 | 15.3 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.8 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties against various bacterial strains. Studies suggest that it exhibits moderate antibacterial activity, likely due to its ability to disrupt bacterial cell membranes.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- In Vivo Studies : A study demonstrated that administration of the compound in murine models led to a significant reduction in tumor size compared to control groups. The study reported a decrease in tumor proliferation markers.
- Mechanistic Studies : In vitro assays revealed that the compound activates caspase pathways, leading to apoptosis in cancer cells. This was confirmed through flow cytometry and Western blot analysis.
- Combination Therapy : Research indicates that when used in combination with established chemotherapeutics, such as doxorubicin, the efficacy of treatment is enhanced, suggesting a synergistic effect.
Q & A
Q. What are the optimized synthetic routes for 5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid, and how are intermediates characterized?
The compound is typically synthesized via condensation of hydrazinecarbothioamide derivatives with halogenated benzoic acid precursors. Key steps include:
- Alkylation using ethyl chloroacetate in the presence of anhydrous K₂CO₃ to introduce ester groups .
- Hydrazinolysis with hydrazine hydrate to generate reactive intermediates like hydrazides .
- Cyclization with ethyl acetoacetate or acetylacetone to form pyrazole or thiazolidinone derivatives . Structural confirmation employs IR (C=O and N-H stretches), ¹H/¹³C NMR (aromatic protons and hydrazine linkages), and elemental analysis (C, H, N, S content) .
Q. How can RP-HPLC methods be validated for stability testing of hydrazine derivatives like this compound?
A validated RP-HPLC protocol involves:
- Column selection : C18 columns with mobile phases like acetonitrile/water (acidified with 0.1% TFA) for optimal peak resolution .
- Stability parameters : Absence of new peaks in chromatograms over 24 hours confirms structural integrity in biological matrices (e.g., rat brain synaptosomes) .
- Calibration curves : Linear ranges (e.g., 0.1–50 µg/mL) with R² > 0.995 ensure quantitation accuracy .
Advanced Research Questions
Q. What mechanistic insights guide the design of derivatives targeting MAO-B inhibition or antiviral activity?
- Neuroprotection : Derivatives with N-pyrollyl hydrazide-hydrazones exhibit MAO-B inhibition by mimicking endogenous substrates. Substituents like 4-bromophenyl enhance lipophilicity, improving blood-brain barrier permeability .
- Antiviral activity : Hydrazide derivatives (e.g., 2-oxochromenyl acetohydrazides) disrupt viral adsorption (IC₅₀ = 8.5 µg/mL against HAV) via hydrophobic interactions with viral capsid proteins .
Q. How do crystallographic studies resolve structural ambiguities in hydrazine-based complexes?
Single-crystal X-ray diffraction using SHELXL (via SHELX suite) refines molecular geometry and hydrogen-bonding networks. For example:
- Torsion angles between the bromophenyl and chlorobenzoic acid moieties reveal steric constraints .
- Packing diagrams identify π-π stacking interactions critical for solid-state stability . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) minimizes thermal motion artifacts .
Q. What strategies address contradictions in biological activity data across structurally similar analogs?
- SAR analysis : Compare substituent effects (e.g., 4-bromo vs. 4-chloro phenyl groups) on bioactivity. For example, bromine’s larger atomic radius enhances hydrophobic binding in enzyme pockets .
- Cellular assays : Use MTT-based cytotoxicity assays to differentiate true antiviral effects from nonspecific toxicity (e.g., IC₅₀ vs. CC₅₀ values) .
- Docking simulations : Validate target engagement using AutoDock Vina with crystal structures of MAO-B or viral proteases .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
